

Applications of thiazole orange in fluorescent sensing.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange*

Cat. No.: *B035452*

[Get Quote](#)

An In-depth Technical Guide to the Applications of Thiazole Orange in Fluorescent Sensing

Introduction to Thiazole Orange

Thiazole orange (TO) is a versatile asymmetric cyanine dye that has become a cornerstone in the field of fluorescent sensing over the past three decades.^{[1][2][3][4]} Comprising a benzothiazole and a quinoline heterocyclic ring system linked by a methine bridge, TO is renowned for its remarkable 'turn-on' fluorescence capability.^{[1][4][5]} In solution, the dye exhibits negligible fluorescence, but upon binding to a target molecule, its fluorescence quantum yield can increase by several thousand-fold.^{[1][4][6][7]} This unique property stems from the restriction of intramolecular motion upon binding, making it an exceptional tool for developing low-background, high-sensitivity probes.^{[1][4]} Initially recognized for its application in reticulocyte analysis, the use of TO has expanded to encompass the detection of a wide array of biomolecules, including nucleic acids, proteins, and small molecules, as well as metal ions.^{[1][3][4]} Its derivatives have been engineered to create highly specific sensors for applications ranging from quantitative PCR and in-vitro diagnostics to live-cell imaging.^{[4][5][8][9]}

Core Principle: The 'Turn-On' Fluorescence Mechanism

The fluorogenic behavior of thiazole orange is governed by its molecular structure and conformational freedom.^[5] In an aqueous solution, the benzothiazole and quinoline rings of the

TO molecule can freely rotate around the central methine bridge.[1][4][5][10] When the molecule is excited by light, this torsional motion provides a rapid, non-radiative decay pathway for the excited state, effectively quenching fluorescence.[1][4][10] Consequently, free TO in solution is essentially non-fluorescent, with a very low quantum yield.[11]

However, when TO interacts with a target, such as intercalating into the grooves of double-stranded DNA (dsDNA) or binding to a protein, this intramolecular rotation is sterically hindered. [1][4][12] The constrained, planar conformation prevents non-radiative decay, forcing the excited state to relax by emitting a photon.[1][4][10] This restriction of motion leads to a dramatic increase in fluorescence intensity, a phenomenon often referred to as a 'light-up' or 'turn-on' response.[1][4] This mechanism is the foundation for all TO-based sensing applications.

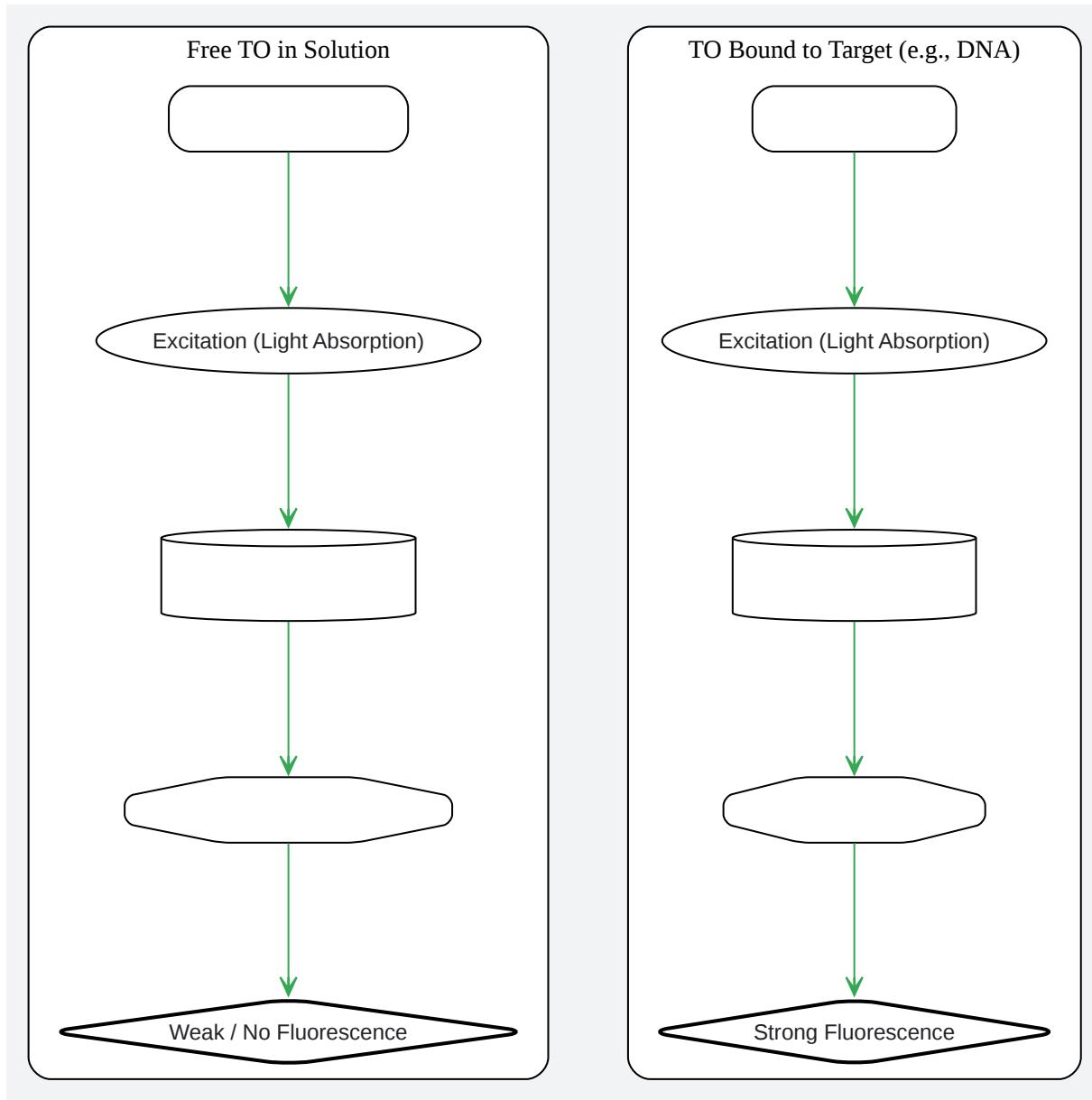


Figure 1: 'Turn-On' Fluorescence Mechanism of Thiazole Orange (TO)

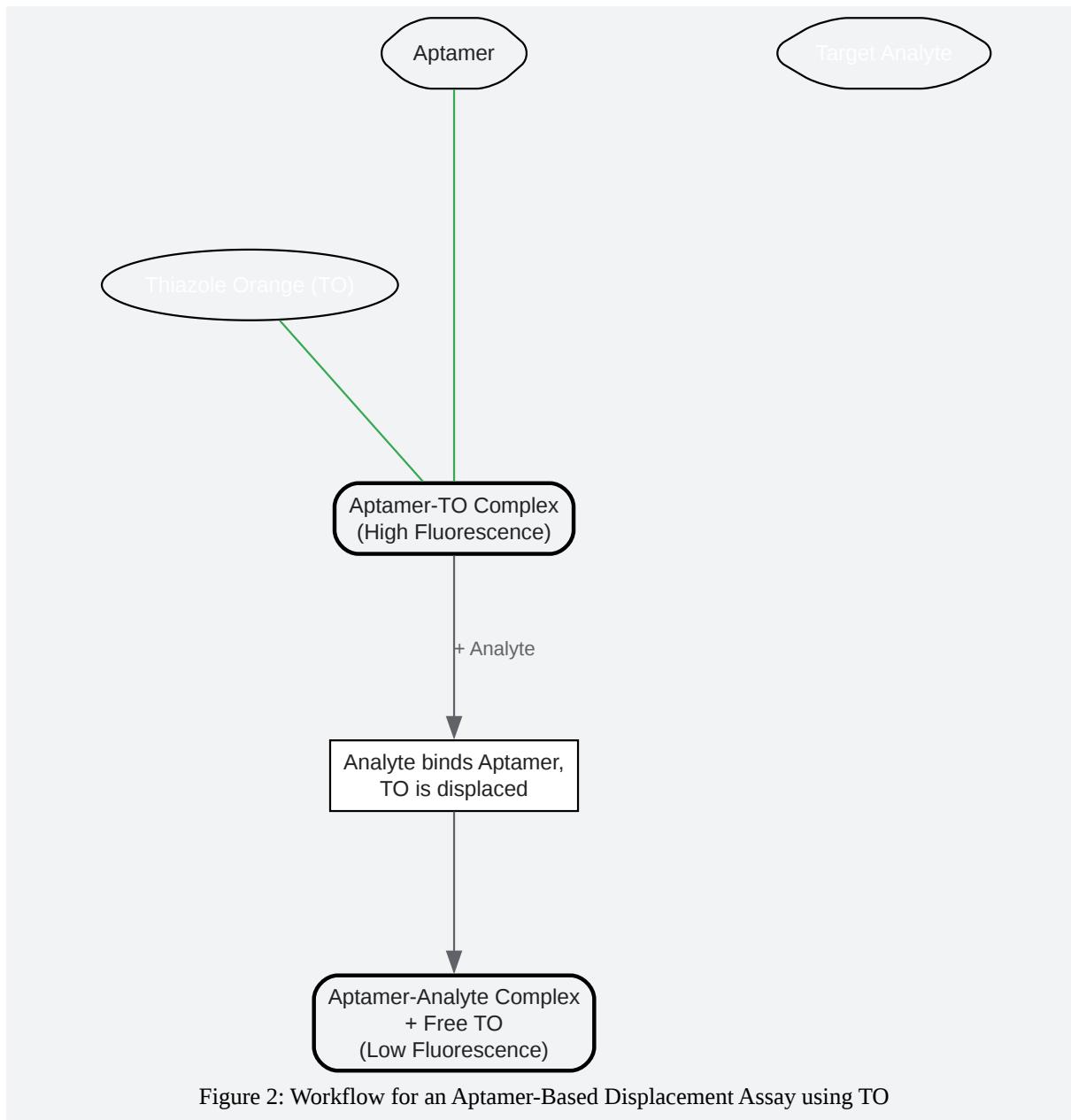
[Click to download full resolution via product page](#)

Caption: The 'Turn-On' fluorescence mechanism of Thiazole Orange.

Applications in Fluorescent Sensing

The unique properties of TO have been harnessed to develop a wide range of fluorescent sensors.

Nucleic Acid Detection


Nucleic acids are the most common targets for TO-based sensors.^[1] The dye was first shown to be extremely sensitive to DNA, with a fluorescence increase of over 3000-fold upon complexation.^{[1][4]}

- **dsDNA and RNA Staining:** TO is widely used as a universal stain for double-stranded DNA and RNA in gel electrophoresis, offering a safer alternative to the mutagenic ethidium bromide.^{[4][13][14]} It can be excited by both UV and blue light, the latter of which prevents DNA damage, making it ideal for downstream applications like cloning.^{[13][14]}
- **G-Quadruplexes (G4) Detection:** TO also binds to and exhibits increased fluorescence with G-quadruplex structures, which are non-canonical nucleic acid conformations implicated in important biological processes.^{[1][15]} Through chemical modification, TO derivatives have been engineered to show high selectivity for G4 DNA over other forms, enabling their detection and imaging in cells.^{[15][16]} For instance, a modified dye with a p-(dimethylamino)styryl substituent showed 10-fold more selectivity for telomeric G-quadruplexes than for double-stranded DNA.^[16]
- **Hybridization Probes:** TO has been covalently attached to oligonucleotide probes, such as Peptide Nucleic Acids (PNA), to create "Forced Intercalation Probes" (FIT-probes).^{[4][8]} In its single-stranded state, the probe has low fluorescence. Upon hybridization to a complementary DNA or RNA target, the TO moiety intercalates into the newly formed duplex, restricting its rotation and causing a significant increase in fluorescence.^{[4][12]} These probes have been used for single-nucleotide polymorphism (SNP) detection and for imaging viral mRNA in live cells.^[5]

Aptamer-Based Sensing

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity.^[17] TO is used in aptamer-based assays, often in a displacement format. In this setup, an aptamer that binds TO and induces its fluorescence is selected. When the specific analyte (e.g., a small molecule like theophylline or a protein) is introduced, it binds to

the aptamer, displacing the TO and causing a decrease in fluorescence.[1][18] This approach has been used to create sensors for various small molecules and ions.[1][18]

[Click to download full resolution via product page](#)

Caption: Workflow for an Aptamer-Based Displacement Assay using TO.

Protein Aggregation Sensing

While less common than nucleic acid sensing, TO and its derivatives can also be used to detect protein aggregates. The principle remains the same: the dye's fluorescence is enhanced when it binds to hydrophobic pockets or specific structures within protein aggregates, where its rotation is restricted. This application is particularly relevant in drug development and bioprocessing, where protein aggregation is a critical quality attribute to monitor.[\[19\]](#)[\[20\]](#) Dyes like SYPRO Orange, which shares a similar mechanism, are frequently used to monitor protein unfolding and aggregation.[\[19\]](#)[\[21\]](#)[\[22\]](#)

Live-Cell Imaging

The ability of TO and its derivatives to permeate cell membranes makes them valuable tools for live-cell imaging.[\[23\]](#)[\[24\]](#) They have been successfully used for:

- Nucleolar RNA Imaging: Certain TO regioisomers and derivatives show selectivity for RNA over DNA, allowing for clear imaging of nucleolar RNA in living cells.[\[23\]](#)
- Live/Dead Cell Staining: TO is membrane-permeant and stains both live and dead cells, often accumulating in the nucleus and cytoplasm.[\[24\]](#)[\[25\]](#) It is frequently used in combination with a membrane-impermeant dye to differentiate live (green fluorescence from TO) from dead cells (green from TO plus red from the viability dye).[\[24\]](#)
- Targeted Imaging: By conjugating TO to a targeting moiety, such as folate, the dye can be selectively delivered to cells overexpressing the corresponding receptor (e.g., cancer cells), enabling targeted *in vivo* fluorescence imaging.[\[6\]](#)

Quantitative Sensor Performance

The performance of TO-based sensors can be quantified by several metrics, including fluorescence enhancement factor, limit of detection (LOD), and binding constants. The table below summarizes key performance data from various studies.

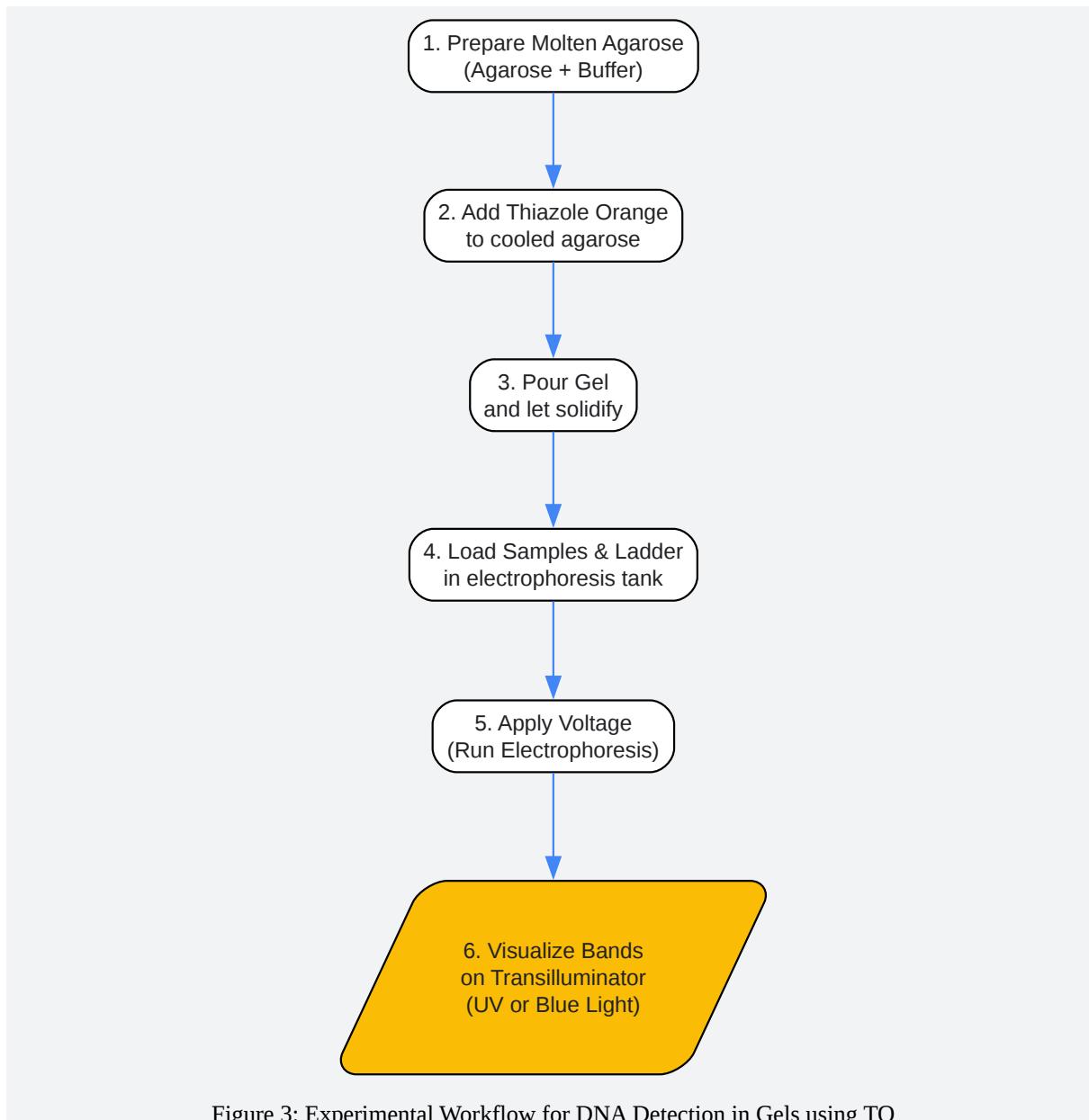
Sensor Type / Derivative	Analyte	Performance Metric	Reference
Thiazole Orange (TO)	dsDNA	>3000-fold fluorescence increase	[1][4]
Thiazole Orange (TO)	RNA	>3000-fold fluorescence increase	[6]
TO-based Light-Up Probes	Complementary DNA/RNA	Up to 50-fold fluorescence increase	[4]
meso-Bn-2TO (TO derivative)	G-Quadruplex DNA (htg22)	80 to 162-fold fluorescence increase; Binding constant (Kd) = 3.16 μ M	[15]
TO derivative with p-(dimethylamino)styryl	Telomeric G-Quadruplex DNA	10-fold more selective than for dsDNA	[16]
TO1-biotin with 02a DNA Aptamer	TO1-biotin	136.5-fold fluorescence increase; Binding constant (KD) = 98.7 nM	[17]
Aptamer Displacement Assay	Theophylline	Up to 90% displacement of TO	[18]

Detailed Experimental Protocols

Protocol: DNA/RNA Detection in Agarose Gels

This protocol provides a safer and highly sensitive alternative to ethidium bromide for visualizing nucleic acids in agarose gels.[13][14]

Materials:


- Agarose
- Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

- Thiazole Orange stock solution (e.g., 10,000x in DMSO)[[26](#)]
- DNA/RNA samples with loading dye
- DNA sizing ladder
- Gel electrophoresis apparatus
- UV or Blue-light transilluminator[[13](#)]

Procedure:

- Prepare Agarose Gel:
 - Mix agarose powder with the appropriate amount of TAE or TBE buffer in a flask (e.g., 1 g in 100 mL for a 1% gel).
 - Microwave the mixture until the agarose is completely dissolved.[[13](#)]
 - Allow the solution to cool for 2-3 minutes until it is safe to handle.
- Add Thiazole Orange:
 - Add the TO stock solution to the molten agarose to achieve a final concentration of approximately 1.3 µg/mL (this may require optimization).[[26](#)] Swirl gently to mix.
 - Note: TO is positively charged and will migrate in the opposite direction of the DNA.[[27](#)] Adding it to the gel ensures even staining.
- Cast and Run Gel:
 - Pour the agarose solution into a gel casting tray with a comb and allow it to solidify.[[13](#)]
 - Place the solidified gel into the electrophoresis tank and add running buffer to cover the gel.
 - Load your DNA/RNA samples and the DNA ladder into the wells.[[27](#)]

- Run the gel at an appropriate voltage (e.g., 100 V for a mini-gel) until the dye front has migrated a sufficient distance.
- Visualize DNA/RNA:
 - Carefully remove the gel from the tank and place it on a UV or blue-light transilluminator. [\[27\]](#)
 - DNA/RNA bands will appear as bright fluorescent signals. The excitation/emission maxima for TO bound to DNA are approximately 512/533 nm.[\[25\]](#)[\[28\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for DNA Detection in Gels using TO.

Protocol: Live/Dead Yeast Cell Staining

This protocol uses TO in conjunction with a fixable viability dye to distinguish between live and dead cells.[\[24\]](#)

Materials:

- Yeast cell culture
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Thiazole Orange working solution (e.g., 100x in anhydrous DMSO)
- Fixable Live/Dead dye (e.g., Live-or-Dye™ 568/583) working solution
- Optional: 4% paraformaldehyde for cell fixation
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation:
 - Harvest yeast cells from culture by centrifugation.
 - Resuspend the cell pellet in 100 µL of PBS or another amine-free buffer.[\[24\]](#)
- Staining:
 - Add 1 µL of the Thiazole Orange working solution and 1 µL of the Live/Dead dye working solution to the cell suspension. Mix immediately.
 - Incubate for 30 minutes at room temperature, protected from light.[\[24\]](#)
- Wash and Fixation (Optional):
 - Wash the cells by adding buffer, centrifuging briefly, removing the supernatant, and resuspending in 100 µL of fresh PBS.[\[24\]](#)
 - If fixation is required, cells can be fixed with 4% paraformaldehyde at this stage.[\[24\]](#)

- Analysis:
 - Analyze the cells by fluorescence microscopy or flow cytometry.
 - Live cells: Will only be stained by the membrane-permeant Thiazole Orange and will fluoresce green (FITC channel).[24]
 - Dead cells: Have compromised membranes and will be stained by both Thiazole Orange and the fixable viability dye, fluorescing both green and red (e.g., Texas Red® channel), often appearing yellow/orange in a merged image.[24]

Conclusion and Future Outlook

Thiazole orange has proven to be an exceptionally versatile fluorogenic dye with a broad range of applications in sensing and imaging.[1][2] Its fundamental 'turn-on' mechanism, characterized by low background and high signal enhancement, makes it an ideal building block for molecular probes.[1][4] While its initial uses were in general nucleic acid staining, significant progress has been made in molecular engineering to create TO derivatives with high specificity for distinct targets like G-quadruplexes and specific RNA sequences.[1][16] The future of TO-based sensing lies in the continued development of these highly specific probes, expanding their utility in complex biological systems for applications such as *in vivo* tumor imaging, real-time tracking of cellular components, and high-throughput diagnostic assays.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [PDF] Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions | Semantic Scholar [semanticscholar.org]

- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole-orange-based fluorescent DNA chemosensors: Synthesis, spectroscopy, PCR validation, and in silico studies | Poster Board #1082 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 14. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. Study of thiazole orange in aptamer-based dye-displacement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. US20160280921A1 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]

- 23. Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. biotium.com [biotium.com]
- 25. biotium.com [biotium.com]
- 26. youtube.com [youtube.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. FluoroFinder [app.fluorofinder.com]
- To cite this document: BenchChem. [Applications of thiazole orange in fluorescent sensing.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035452#applications-of-thiazole-orange-in-fluorescent-sensing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com